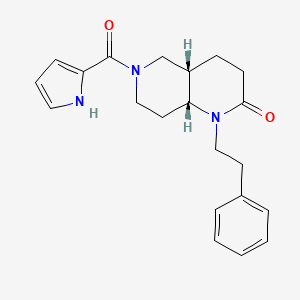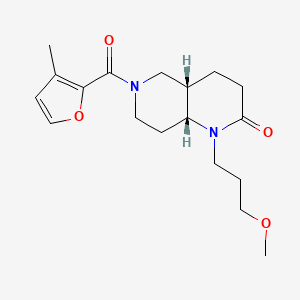
1-allyl-4-(5-methyl-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(5-methyl-2-furoyl)piperazine, also known as AMFP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. AMFP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-(5-methyl-2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-allyl-4-(5-methyl-2-furoyl)piperazine exerts its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-allyl-4-(5-methyl-2-furoyl)piperazine has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects
1-allyl-4-(5-methyl-2-furoyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. 1-allyl-4-(5-methyl-2-furoyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-(5-methyl-2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed using various assays. However, there are also some limitations associated with the use of 1-allyl-4-(5-methyl-2-furoyl)piperazine in lab experiments. For example, its solubility in water is relatively low, which may limit its use in certain assays. Additionally, its stability under different conditions needs to be carefully evaluated to ensure the reproducibility of the results.
Direcciones Futuras
There are several future directions for research on 1-allyl-4-(5-methyl-2-furoyl)piperazine. One potential area of investigation is the development of new derivatives of 1-allyl-4-(5-methyl-2-furoyl)piperazine with improved pharmacological properties. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 1-allyl-4-(5-methyl-2-furoyl)piperazine. This could involve the use of advanced techniques such as proteomics and genomics. Additionally, the potential use of 1-allyl-4-(5-methyl-2-furoyl)piperazine as a therapeutic agent for various diseases needs to be further explored in preclinical and clinical studies.
Conclusion
In conclusion, 1-allyl-4-(5-methyl-2-furoyl)piperazine is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. The exact mechanism of action of 1-allyl-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it has been shown to modulate various signaling pathways in cells. 1-allyl-4-(5-methyl-2-furoyl)piperazine has several advantages for lab experiments, but there are also some limitations associated with its use. There are several future directions for research on 1-allyl-4-(5-methyl-2-furoyl)piperazine, including the development of new derivatives with improved pharmacological properties and the elucidation of the molecular mechanisms underlying its biological effects.
Métodos De Síntesis
The synthesis of 1-allyl-4-(5-methyl-2-furoyl)piperazine involves the reaction between 5-methyl-2-furoic acid and allylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out under mild conditions, and the yield of 1-allyl-4-(5-methyl-2-furoyl)piperazine is generally high. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-allyl-4-(5-methyl-2-furoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. 1-allyl-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-6-14-7-9-15(10-8-14)13(16)12-5-4-11(2)17-12/h3-5H,1,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQOESMNDCBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5399456.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![N-({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridine-2-carboxamide](/img/structure/B5399485.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399487.png)
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5399491.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-(4-benzyl-1-piperazinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5399506.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5399516.png)


![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)
![(4aS*,8aR*)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5399539.png)